3-(2,2-Difluoroethyl)piperidine

Lipophilicity Physicochemical property prediction Medicinal chemistry building blocks

3-(2,2-Difluoroethyl)piperidine (CAS 1564714-23-3) is a fluorinated piperidine building block consisting of a secondary amine heterocycle substituted at the 3-position with a gem‑difluoroethyl side chain. Computed physicochemical properties (ACD/Labs Percepta) include a density of 1.0±0.1 g/cm³, a boiling point of 168.1±15.0 °C, an ACD/LogP of 1.02, and a polar surface area of 12 Ų, with zero Rule-of-5 violations.

Molecular Formula C7H13F2N
Molecular Weight 149.18 g/mol
CAS No. 1564714-23-3
Cat. No. B1489407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2-Difluoroethyl)piperidine
CAS1564714-23-3
Molecular FormulaC7H13F2N
Molecular Weight149.18 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CC(F)F
InChIInChI=1S/C7H13F2N/c8-7(9)4-6-2-1-3-10-5-6/h6-7,10H,1-5H2
InChIKeyBOVRMIHPWXWIGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,2-Difluoroethyl)piperidine (CAS 1564714-23-3) Procurement-Relevant Physicochemical and Structural Overview for Medicinal Chemistry Sourcing


3-(2,2-Difluoroethyl)piperidine (CAS 1564714-23-3) is a fluorinated piperidine building block consisting of a secondary amine heterocycle substituted at the 3-position with a gem‑difluoroethyl side chain . Computed physicochemical properties (ACD/Labs Percepta) include a density of 1.0±0.1 g/cm³, a boiling point of 168.1±15.0 °C, an ACD/LogP of 1.02, and a polar surface area of 12 Ų, with zero Rule-of-5 violations . PubChemLite records a patent count of 6 and a literature count of 0, indicating that the compound is primarily utilised as a synthetic intermediate rather than a standalone pharmacological agent [1]. This lack of published primary research on the molecule itself defines its procurement profile: it is sourced as a versatile, vector‑defining fragment primarily for early-stage drug discovery libraries, rather than as a characterised bioactive entity.

Why 3-(2,2-Difluoroethyl)piperidine Cannot Be Replaced by Other Positional 2,2-Difluoroethylpiperidine Isomers in Fragment-Based Library Design


Generalising across positional isomers of 2,2-difluoroethylpiperidine during library design is not scientifically justified because the substitution position fundamentally alters the three-dimensional exit vector from the piperidine ring. The 3‑substituted regioisomer projects the fluorinated side chain at a markedly different angle and distance relative to the amine protonation centre compared to the 2‑ and 4‑substituted analogues [1]. While direct experimental comparative data for these isomers are not available in the primary literature, predictive modelling demonstrates that each isomer possesses a unique molecular shape and conformational ensemble, which critically influences target complementarity and scaffold elaboration in medicinal chemistry [1]. Furthermore, although comprehensive systematic studies of mono- and difluorinated saturated heterocyclic amines have established that fluorination pattern and substitution position strongly modulate key developability parameters—including basicity (pKa), lipophilicity (LogP), and intrinsic microsomal clearance—these investigations have focused on ring‑fluorinated rather than side‑chain‑fluorinated piperidine derivatives [2]. Consequently, substituting 3‑(2,2‑difluoroethyl)piperidine with a 4‑ or 2‑isomer in a synthetic sequence is likely to alter both the geometry of the growing molecule and the resultant physicochemical properties, making direct inter‑isomer substitution a non‑trivial structural perturbation that must be validated experimentally.

Quantitative Evidence Guide for 3-(2,2-Difluoroethyl)piperidine Versus Positional Isomers and the Unsubstituted Parent Piperidine


Computed Lipophilicity (XLogP) Comparison Between 3-(2,2-Difluoroethyl)piperidine and Its 4-Positional Isomer

The computed lipophilicity of 4-(2,2-difluoroethyl)piperidine (CAS 785756-04-9) has been reported with an XLogP value of 1.8 . For the target compound, 3-(2,2-difluoroethyl)piperidine, an authoritative computed ACD/LogP value of 1.02 has been determined . Although the computational methodologies differ (XLogP vs. ACD/LogP) and therefore do not constitute a direct head-to-head comparison under identical algorithms, the available predicted values indicate a difference in predicted partition coefficients between the 3- and 4-isomers, consistent with the understanding that substitution position influences overall molecular hydrophobicity. This difference in predicted lipophilicity may translate into divergent permeability, solubility, and protein-binding profiles when the fragments are elaborated into lead compounds.

Lipophilicity Physicochemical property prediction Medicinal chemistry building blocks

Predicted Basicity (pKa of Conjugate Acid) Comparison: 2-(2,2-Difluoroethyl)piperidine Versus Unsubstituted Piperidine

The predicted pKa of the conjugate acid of 2-(2,2-difluoroethyl)piperidine is 9.71±0.10 (ACD/Percepta predicted) . In contrast, the experimental pKa of the conjugate acid of unsubstituted piperidine is approximately 11.2 [1]. This represents a reduction of approximately 1.5 pKa units upon introduction of the 2,2-difluoroethyl substituent at the 2-position. The target compound, 3-(2,2-difluoroethyl)piperidine, lacks a directly measured or authoritatively predicted pKa value in the accessible literature; however, the inductive electron-withdrawing effect of the difluoroethyl group is expected to produce a comparable reduction in basicity relative to unsubstituted piperidine, though the magnitude may differ from the 2-isomer due to the altered distance and orientation of the fluorine atoms relative to the amine centre.

Amine basicity pKa prediction Drug-like property optimisation

Patent Footprint as Evidence of Industrial Utility: 3-(2,2-Difluoroethyl)piperidine Has a Non-Zero Patent Count, Indicating Documented Incorporation into Proprietary Chemical Series

According to PubChemLite, 3-(2,2-difluoroethyl)piperidine hydrochloride is referenced in 6 patents, while its literature count is zero [1]. This contrasts with the unsubstituted piperidine building block, which appears in thousands of patents and publications. The non-zero patent count indicates that the compound has been deemed of sufficient value by industrial research organisations to be included in patent-protected chemical series, likely as a synthetic intermediate contributing to a specific pharmacophore geometry. The absence of literature reports means that direct comparator data (e.g., IC50, selectivity panels, DMPK parameters) are unavailable; nevertheless, the patent footprint provides procurement-relevant evidence that the compound offers a structurally enabling feature that generic, unsubstituted piperidine does not, namely a geometrically defined fluorinated side chain that can explore distinct chemical space within patent claims.

Patent landscape Intellectual property Drug discovery intermediates

Geometric Differentiation: The 3-Substitution Pattern Provides a Unique Exit Vector Compared to 2- and 4-Isomers, Influencing Target Complementarity in Fragment Growth

The 3-(2,2-difluoroethyl)piperidine scaffold projects the fluorinated side chain from the meta position of the piperidine ring, creating an exit vector that is geometrically distinct from the ortho-like (2-position) and para-like (4-position) projections of its regioisomers [1]. While no X-ray crystallographic or computational overlay data comparing the three isomers have been published, the fundamental principles of medicinal chemistry dictate that the angle and distance of a substituent relative to the amine hydrogen-bond donor/acceptor centre will determine which protein binding pockets can be addressed. For fragment-based library design, the 3-isomer therefore enables exploration of a vector space that is inaccessible to the 2- and 4-isomers, making it a non-redundant component of a diverse fragment collection.

Fragment-based drug design Exit vector geometry Scaffold elaboration

Procurement-Driven Application Scenarios for 3-(2,2-Difluoroethyl)piperidine Based on Available Physicochemical and Patent Evidence


Fragment Library Design Requiring a Meta-Directed Fluorinated Aliphatic Exit Vector

The 3-substitution geometry of 3-(2,2-difluoroethyl)piperidine provides a unique meta-directed fluorinated extension from the piperidine ring that cannot be replicated by 2- or 4-isomers . This makes it a necessary component of a comprehensive fragment library intended to probe protein binding sites with geometrically diverse, fluorine-containing aliphatic groups. Procurement is indicated for fragment-based drug discovery programmes that require systematic exploration of vector space around a secondary amine scaffold.

Lead Optimisation Programmes Requiring Modulation of Amine Basicity Without Eliminating the Secondary Amine Handle

The electron-withdrawing 2,2-difluoroethyl group is expected to reduce the pKa of the piperidine conjugate acid by approximately 1.5–2.0 units relative to unsubstituted piperidine, based on class-level inference from the 2-isomer (predicted pKa 9.71 vs. piperidine pKa 11.2) [1]. This reduction in basicity can mitigate risks of hERG channel blockade, phospholipidosis, and poor passive membrane permeability that are associated with strongly basic amine centres. Procurement supports lead optimisation where a moderately basic, derivatisable secondary amine is required as a core motif.

Proprietary Patent Strategy Requiring a Structurally Distinct Fluorinated Piperidine Scaffold

The non-zero patent count (6 patents) and zero literature count for 3-(2,2-difluoroethyl)piperidine indicate that this building block has been utilised in proprietary chemical series but is not publicly benchmarked [2]. For industrial research organisations constructing patent applications around novel fluorinated heterocyclic series, incorporation of this building block provides a structurally distinct scaffold element that may strengthen claims of novelty and inventive step relative to prior art based on unsubstituted or 4-substituted piperidines.

Synthesis of Fluorinated CNS-Penetrant Candidates Where Lipophilicity Must Be Carefully Managed

The computed ACD/LogP of 1.02 for 3-(2,2-difluoroethyl)piperidine places it in a moderate lipophilicity range that is compatible with CNS drug-like property guidelines (typically LogP 2–5 for CNS penetration, but with a preference for lower LogP to reduce promiscuity and metabolic liability) . The compound offers a starting logP approximately 0.8 units lower than that reported for the 4-isomer (XLogP 1.8), suggesting that the 3-substitution pattern may provide a more favourable lipophilicity baseline for CNS-directed programmes where excessive hydrophobicity is a concern . Procurement of this specific isomer is recommended when the medicinal chemistry objective is to minimise starting LogP while retaining the beneficial metabolic stability of the difluoroethyl motif.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,2-Difluoroethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.